Product packaging for 2-(3-Methoxyphenyl)morpholine(Cat. No.:CAS No. 1017395-60-6)

2-(3-Methoxyphenyl)morpholine

Cat. No.: B1358596
CAS No.: 1017395-60-6
M. Wt: 193.24 g/mol
InChI Key: NTLJFWAWNVWBLY-UHFFFAOYSA-N
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Description

Significance of the Morpholine (B109124) Scaffold in Bioactive Molecules and Drug Discovery

The morpholine ring is a six-membered heterocycle containing both a nitrogen and an oxygen atom. biosynce.com This structural feature makes it a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govresearchgate.net The significance of the morpholine scaffold stems from several key properties:

Physicochemical Properties : The presence of both a basic nitrogen atom and a polar oxygen atom gives morpholine a balanced profile of lipophilicity and hydrophilicity. nih.gov This balance is crucial for a drug's pharmacokinetic properties, such as solubility and its ability to cross biological membranes like the blood-brain barrier. biosynce.comnih.gov The pKa value of the morpholine nitrogen is similar to the pH of blood, which can enhance solubility and permeability. nih.gov

Structural Versatility : The morpholine ring has a flexible chair-like conformation, allowing it to adapt to the binding sites of various biological targets. researchgate.netnih.gov It can be readily synthesized and modified, allowing chemists to fine-tune the properties of a molecule to optimize its biological activity, potency, and selectivity. biosynce.comnih.gov

Biological Interactions : The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions. nih.gov These interactions are fundamental to how a drug binds to its target protein or receptor.

Metabolic Stability : Morpholine can improve the metabolic profile of a drug, leading to a longer duration of action and better clearance from the body. nih.gov It is often oxidized into non-toxic derivatives. nih.gov

Due to these advantageous properties, the morpholine moiety is a common feature in a wide range of approved drugs and experimental therapeutic agents. nih.govsci-hub.se It is frequently incorporated into lead compounds to enhance their drug-like characteristics. biosynce.com

Overview of Aryl-Morpholine Derivatives in Pharmaceutical Research

When a morpholine ring is attached to an aryl (aromatic) group, the resulting aryl-morpholine derivatives often exhibit significant biological activities. google.com This is because they can be structurally similar to endogenous neurotransmitters, which allows them to interact with a variety of receptors and enzymes in the central nervous system (CNS). nih.govacs.org

Research on aryl-morpholine derivatives has been extensive, with studies exploring their potential as:

Antidepressants and Anxiolytics : A number of aryl-morpholine derivatives have been investigated for their effects on mood disorders. nih.gov

Anticancer Agents : The morpholine scaffold has been incorporated into potential anticancer drugs, particularly for CNS tumors. nih.govacs.org

Neuroprotective Agents : These compounds are being studied for their potential to treat neurodegenerative diseases. nih.gov

Analgesics and Anti-inflammatory Drugs : The aryl-morpholine structure is a key component in the development of new pain-relieving and anti-inflammatory medications. chemimpex.com

The specific aryl group attached to the morpholine ring plays a crucial role in determining the compound's biological activity and target selectivity. nih.gov

Rationale for Investigating 2-(3-Methoxyphenyl)morpholine as a Research Target

The specific compound, this compound, is a valuable research target for several reasons. The "3-methoxy" substitution on the phenyl ring is of particular interest to medicinal chemists. The position and nature of substituents on the aryl ring can significantly influence a molecule's binding affinity and efficacy at its biological target.

The investigation of this compound and its derivatives is driven by the potential to develop novel therapeutic agents. For instance, related compounds like 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) have been studied for their effects on the central nervous system. ljmu.ac.uk Furthermore, derivatives of 2-aryl-4-(3-arylpropyl)morpholines have been synthesized and assessed for their potential as antidepressants. nih.gov

The synthesis and study of compounds like this compound allow researchers to explore structure-activity relationships, which is the relationship between a molecule's chemical structure and its biological activity. nih.gov This knowledge is critical for the rational design of more potent and selective drugs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B1358596 2-(3-Methoxyphenyl)morpholine CAS No. 1017395-60-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxyphenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-10-4-2-3-9(7-10)11-8-12-5-6-14-11/h2-4,7,11-12H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLJFWAWNVWBLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640604
Record name 2-(3-Methoxyphenyl)morpholine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017395-60-6
Record name 2-(3-Methoxyphenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methoxyphenyl)morpholine
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Synthetic Methodologies and Chemical Transformations of 2 3 Methoxyphenyl Morpholine

General Strategies for Morpholine (B109124) Ring Formation Relevant to 2-(3-Methoxyphenyl)morpholine Synthesis

The construction of the morpholine ring is a foundational aspect of synthesizing this compound. Various established and innovative methods are employed to create this heterocyclic system, often focusing on efficiency and the ability to control the three-dimensional arrangement of atoms (stereochemistry).

Cyclization Reactions Utilizing Amino Alcohols and Epoxides

A prevalent strategy for forming the morpholine ring involves the cyclization of precursor molecules. One common approach is the reaction of amino alcohols with other reagents. For instance, substituted morpholines can be synthesized from amino alcohols and vinyloxiranes through a sequential process catalyzed by palladium and iron(III). acs.org This method allows for the creation of various substituted morpholines with good yields and control over the spatial arrangement of the substituents. acs.org

Another key method involves the ring-opening of activated aziridines (three-membered rings containing a nitrogen atom) with haloalcohols. researchgate.net This reaction, often facilitated by a Lewis acid, is followed by an intramolecular cyclization to form the morpholine ring. researchgate.net This strategy is highly regioselective and stereoselective, meaning it precisely controls where the chemical bonds are formed and the resulting 3D structure. researchgate.net A metal-free version of this reaction has also been developed using an ammonium (B1175870) persulfate salt to open the aziridine (B145994) ring. beilstein-journals.org

Transition Metal-Catalyzed Approaches in Morpholine Synthesis

Transition metals, such as palladium and rhodium, play a significant role in modern organic synthesis, including the formation of morpholine rings. researchgate.net Palladium-catalyzed reactions are particularly noteworthy. For example, a palladium-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl bromide can produce morpholines. e3s-conferences.org These reactions can be designed to be "one-pot," where multiple reaction steps occur in the same vessel, simplifying the synthetic process. researchgate.net

Rhodium catalysts have also been employed in the synthesis of morpholine precursors. thieme-connect.com For instance, a rhodium-catalyzed reaction can be a key step in creating a dihydro-2H-1,4-oxazine core, which can then be converted to a morpholine derivative. thieme-connect.com Furthermore, asymmetric hydrogenation, often using rhodium complexes with specific ligands, is a powerful technique for creating chiral morpholines with high enantioselectivity. nih.govresearchgate.net

Enantioselective and Stereoselective Synthesis of Morpholine Derivatives

Creating specific stereoisomers of morpholine derivatives is crucial, as the biological activity of a compound can be highly dependent on its three-dimensional structure. nih.gov Enantioselective synthesis aims to produce one specific enantiomer (a non-superimposable mirror image) of a chiral molecule.

Several strategies have been developed for the enantioselective synthesis of 2-substituted morpholines. One approach involves establishing the desired stereocenter before the morpholine ring is formed. researchgate.net Alternatively, the stereocenter can be created during the cyclization process itself. nih.gov A third strategy is to form the stereocenter after the morpholine ring has been constructed, for example, through asymmetric hydrogenation of an unsaturated morpholine precursor. nih.govresearchgate.net

Enzyme-catalyzed reactions also offer a powerful tool for achieving high enantioselectivity. For instance, the resolution of a racemic mixture of a morpholine precursor using a specific enzyme can be a key step in an enantioselective synthesis. nih.gov

Introduction of the Methoxyphenyl Moiety in Morpholine Synthesis

The 3-methoxyphenyl (B12655295) group is a key structural feature of this compound. This group can be introduced at various stages of the synthetic process. One common method is to start with a precursor that already contains the methoxyphenyl group. For example, a synthesis might begin with an amino alcohol derived from a methoxyphenyl-substituted starting material.

Alternatively, the methoxyphenyl group can be introduced through a cross-coupling reaction. For instance, a palladium-catalyzed Suzuki-Miyaura coupling can be used to attach an aryl group to the morpholine scaffold in a late-stage functionalization. researchgate.net This approach offers flexibility in creating a variety of substituted morpholine derivatives.

Chemical Reactivity and Derivatization Strategies for the Morpholine Ring in this compound

The morpholine ring in this compound possesses characteristic reactivity that allows for further chemical modification. The nitrogen atom of the morpholine ring is basic and can react with acids to form salts. wikipedia.orgnih.gov It can also act as a nucleophile, participating in reactions such as acylation. For example, morpholine can react with phenylthioacetyl chloride in the presence of a base to form an N-acylated product. ontosight.ai

The nitrogen atom's lone pair of electrons makes it less nucleophilic than in similar secondary amines like piperidine (B6355638) due to the electron-withdrawing effect of the neighboring oxygen atom. wikipedia.org Despite this, it is commonly used to form enamines. wikipedia.org

Derivatization of the morpholine nitrogen is a common strategy to modify the properties of the molecule. For example, N-alkylation or N-arylation can be achieved through various methods, including the Buchwald-Hartwig amination, which uses a palladium catalyst to form a carbon-nitrogen bond. isuct.ru

Functionalization of the Phenyl Ring and Methoxy (B1213986) Group in this compound

The phenyl ring and the methoxy group of this compound also present opportunities for chemical modification. The phenyl ring can undergo electrophilic substitution reactions, although the positions of substitution will be directed by the existing methoxy and morpholine substituents.

The methoxy group (-OCH3) itself can be a target for chemical transformation. A common reaction is demethylation, where the methyl group is removed to reveal a hydroxyl group (-OH). This can be achieved by refluxing the compound with a strong acid like hydrobromic acid. google.com This transformation can be useful for creating derivatives with different properties or for enabling further functionalization at that position. For instance, the resulting phenol (B47542) can be used in subsequent reactions to introduce new functional groups.

Pharmacological Profile and Biological Activities of 2 3 Methoxyphenyl Morpholine

General Pharmacological Relevance of Morpholine-Containing Compounds

The morpholine (B109124) ring, a six-membered heterocycle containing both an ether and a secondary amine functional group, is a structure of significant interest in medicinal chemistry. researchgate.netsci-hub.senih.gov Its unique physicochemical properties make it a valuable component in drug design. capes.gov.brnih.govnih.gov The presence of a weakly basic nitrogen atom gives the ring a pKa value close to physiological pH, which can enhance aqueous solubility and improve the pharmacokinetic profile of a drug candidate. capes.gov.brnih.govacs.org Furthermore, the morpholine moiety can improve a compound's permeability across the blood-brain barrier (BBB), a critical attribute for drugs targeting the central nervous system. capes.gov.brnih.gov

Potential Receptor Interactions and Modulatory Effects

The structural characteristics of morpholine derivatives make them suitable for interacting with a variety of biological targets. sci-hub.senih.gov Their similarity to endogenous neurotransmitters often allows them to modulate the activity of receptors and enzymes involved in numerous physiological and pathological processes. nih.govacs.org

Enzyme Inhibition Profiles (e.g., MAO, COX, PI3K, mTOR) by Morpholine-Derived Compounds

Morpholine derivatives are well-represented among inhibitors of various enzyme families. acs.orgtandfonline.com A particularly notable area of research is their activity as inhibitors of the phosphatidylinositol-3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR) signaling pathways, which are crucial in cell proliferation and are often dysregulated in cancer. tsijournals.comnih.gov Many potent PI3K inhibitors feature a morpholine ring that interacts with the hinge region of the enzyme's ATP-binding site. acs.orgnih.gov For example, the morpholine oxygen of the pioneering PI3K inhibitor LY294002 forms a critical hydrogen bond in the kinase hinge region. nih.gov Some morpholine-containing compounds have been developed as dual PI3K/mTOR inhibitors. nih.govnih.govresearchgate.net The selective inhibition of mTOR over the PI3K family is also an area of significant interest for CNS drug discovery, particularly for conditions like Alzheimer's and Parkinson's diseases, as mTOR inhibition can promote the clearance of toxic protein aggregates. researchgate.net

In the context of neurodegenerative diseases, morpholine derivatives have also been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine (B1211576). tandfonline.com

Neurotransmitter System Modulation (e.g., Dopamine Receptors, Cannabinoid Receptors, Glutamate (B1630785) Receptors)

Morpholine-containing compounds can modulate several key neurotransmitter systems. acs.org

Dopamine Receptors: As crucial targets in Parkinson's disease, dopamine receptors can be modulated by morpholine derivatives. acs.org These G-protein coupled receptors are classified into D1-like and D2-like subtypes, and their modulation can impact various downstream signaling pathways. acs.org

Cannabinoid Receptors: Specific morpholine-containing pharmacophores, such as morpholine–azaindoles, have been identified for their interaction with cannabinoid receptors (CB1 and CB2). nih.govacs.org Partial agonism at these receptors is of interest for managing pain, inflammation, and substance abuse disorders. nih.gov The endocannabinoid system is known to modulate the release of other neurotransmitters, including dopamine, making its targets valuable for therapeutic intervention. researchgate.netnih.gov

Glutamate Receptors: Morpholine derivatives have been shown to modulate glutamate receptors. The morpholine ring is a feature in some negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGlu2), a target for mood and neurodegenerative disorders. nih.gov Furthermore, analogues of 2-(3-Methoxyphenyl)morpholine have been specifically evaluated for their interaction with the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor that is a key target for dissociative anesthetics. nih.govresearchgate.net

In Vitro Pharmacological Evaluation of this compound and Analogues

While specific in vitro pharmacological data for this compound is not extensively documented in publicly available research, detailed studies have been conducted on its close structural analogues. These investigations provide insight into the potential biological targets of this class of compounds.

Absorption, Distribution, Metabolism, and Excretion Adme Characteristics of 2 3 Methoxyphenyl Morpholine

In Vitro Assessment of ADME Properties

In vitro assays are crucial in early drug development to predict a compound's pharmacokinetic behavior in vivo. These tests evaluate properties like metabolic stability, interaction with drug-metabolizing enzymes, membrane permeability, and protein binding.

Plasma and Microsomal Stability

Plasma and microsomal stability assays are key predictors of a compound's metabolic fate. Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

Table 1: Illustrative Microsomal Stability of Various Morpholine-Containing Compounds

Compound Series Observation Reference
Morpholino Thiophenes Morpholin-3-one substitution improved microsomal stability. uni-halle.de
Imidazo[1,2-a]pyridines Piperazine-containing analogues showed improved stability over morpholine-based compounds in human and mouse liver microsomes. nih.gov
Phenylalanine Amides Steric shielding of amide bonds increased microsomal stability. uni-halle.de

This table provides examples from related compound classes to illustrate general principles of morpholine (B109124) stability, as specific data for 2-(3-Methoxyphenyl)morpholine is not available.

Cytochrome P450 Metabolism and Inhibition

Cytochrome P450 (CYP) enzymes are the primary drivers of Phase I metabolism for a vast number of drugs. Understanding a compound's interaction with these enzymes is critical for predicting drug-drug interactions.

For compounds containing a methoxyphenyl group, such as the related metabolite N-(2-methoxyphenyl)hydroxylamine, metabolism is significantly mediated by CYP enzymes. nih.gov Studies on this compound showed that its reduction to o-anisidine (B45086) in human liver microsomes is primarily attributed to CYP3A4, CYP2E1, and CYP2C isoforms, which account for over 90% of this metabolic step. nih.gov CYP2D6 and CYP2A6 also contribute to a lesser extent. nih.gov Research on other morpholine-containing drugs has also frequently identified CYP3A4 as a key enzyme in their metabolism.

The potential for a compound to inhibit CYP enzymes is also a critical assessment. For example, the N-methylindazole analogue 16 , a complex molecule containing a morpholine ring, showed no inhibition of CYP3A4 and CYP2D6 isoforms, suggesting a lower potential for drug-drug interactions. acs.org

Table 2: Example of Cytochrome P450 Inhibition Profile for a Morpholine-Containing Compound

Compound CYP Isoform Inhibition Reference
Analogue 16 CYP3A4 No inhibition observed acs.org

This table shows data for an example compound to illustrate CYP inhibition assessment. Specific data for this compound is not available.

Membrane Permeability (e.g., PAMPA, Caco-2)

The ability of a compound to cross biological membranes is fundamental to its absorption and distribution. This is often assessed using the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. PAMPA measures passive diffusion, while the Caco-2 assay, using a monolayer of human colon adenocarcinoma cells, can assess both passive diffusion and active transport processes. evotec.comevotec.com

The morpholine moiety is often included in drug candidates to enhance their pharmacokinetic properties, including permeability. acs.orgnih.govnih.govacs.orgresearchgate.net In general, morpholine-containing compounds are reported to exhibit good blood-brain barrier permeation in PAMPA screens. acs.org The introduction of a morpholine ring into a lead compound has been shown to improve CNS permeability as measured by PAMPA-BBB assays. acs.org

Caco-2 assays provide a more complex picture. For instance, compound 16 showed good Caco-2 cell permeability with an efflux ratio of 1.2, indicating that it is not a significant substrate for efflux transporters like P-glycoprotein. acs.org A good correlation between PAMPA and Caco-2 results suggests that passive diffusion is the primary mechanism of permeation, whereas discrepancies can point towards the involvement of active uptake or efflux. evotec.comnih.gov

Table 3: Example Permeability Data for a Morpholine-Containing Compound

Compound Assay Permeability (Papp) Efflux Ratio Reference
Analogue 16 Caco-2 33.1 nm/s (A-B) 1.2 acs.org

This table shows data for an example compound to illustrate permeability assessment. Specific data for this compound is not available.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to reach its target site. Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.

Table 4: Example Plasma Protein Binding Data for Morpholine-Containing Compounds

Compound Series Species Unbound Fraction (%Fu) Reference
Analogue 16 Not Specified 6.9% acs.org
Imidazo[1,2-a]pyridines Human 1.0 - 1.4% nih.gov

This table presents data from related compounds to exemplify typical plasma protein binding values. Specific data for this compound is not available.

Metabolic Pathways and Metabolite Identification

The morpholine ring itself is subject to several metabolic transformations. Common metabolic pathways include N-oxidation, N-dealkylation, and ether cleavage of the morpholine ring. researchgate.net Another significant pathway is the oxidation of the carbon atom alpha to the ring nitrogen, which can lead to ring-opening.

For the methoxyphenyl moiety, a primary metabolic reaction is O-demethylation, which would convert the 3-methoxy group of this compound into a hydroxyl group, forming a phenolic metabolite. This resulting metabolite could then undergo Phase II conjugation reactions, such as glucuronidation or sulfation. Studies on the related compound N-(2-methoxyphenyl)hydroxylamine show it is metabolized back to o-anisidine and also to o-aminophenol, indicating the complexity of metabolic pathways involving the methoxyphenyl group. nih.govnih.gov

Therefore, the expected metabolic pathways for this compound would likely involve a combination of these transformations:

Phase I: O-demethylation of the methoxy (B1213986) group, hydroxylation on the phenyl or morpholine ring, and oxidation or opening of the morpholine ring.

Phase II: Conjugation (e.g., glucuronidation) of any phenolic metabolites formed during Phase I.

Considerations for Blood-Brain Barrier Permeation

Aryl-morpholine derivatives, such as this compound, are structurally similar to some endogenous neurotransmitters and have been shown to play a key role in improving the crossing of the blood-brain barrier. acs.orgnih.gov The introduction of a morpholine ring has been specifically cited as a strategy to improve CNS permeability in drug development programs. acs.org For instance, in the development of inhibitors for the Nrf2 transcription factor, the addition of a morpholine ring to a lead compound resulted in enhanced CNS permeability, as demonstrated by PAMPA-BBB assays. acs.org

Role of Morpholine in Modulating Pharmacokinetic Profiles

The morpholine ring's utility in drug design stems from its unique physicochemical properties. It possesses a six-membered ring containing both a nitrogen and an oxygen atom, which bestows a combination of desirable features. The nitrogen atom provides basicity, while the oxygen atom contributes to polarity and the ability to form hydrogen bonds. This dual nature allows for the fine-tuning of a molecule's properties to improve its interaction with biological systems. biosynce.com

One of the key advantages of including a morpholine ring is the enhancement of a compound's solubility. biosynce.com The presence of the oxygen atom increases the molecule's polarity and its capacity for hydrogen bonding with water, which is crucial for the absorption of orally administered drugs. thieme-connect.de For instance, in the case of the anticancer drug gefitinib, the morpholine ring is credited with improving its water solubility and, consequently, its oral bioavailability. thieme-connect.de

The morpholine ring also offers a means to optimize a molecule's lipophilicity. A well-balanced lipophilic-hydrophilic profile is essential for a drug to effectively pass through cell membranes and be distributed throughout the body. nih.gov The morpholine scaffold provides a favorable balance, contributing to both sufficient lipid solubility for membrane permeation and adequate aqueous solubility for circulation in the bloodstream. thieme-connect.de This balanced profile is particularly important for drugs targeting the central nervous system (CNS), where crossing the blood-brain barrier is a significant hurdle. The morpholine ring has been shown to improve brain permeability in various CNS drug candidates. acs.org

From a metabolic standpoint, the morpholine ring is often introduced to improve a compound's stability. It can be more resistant to metabolic enzymes compared to other cyclic amines, such as piperazine (B1678402) or piperidine (B6355638), for which it often serves as a bioisosteric replacement. thieme-connect.de This increased metabolic stability can lead to a longer half-life in the body, allowing for less frequent dosing. Studies on various morpholine-containing compounds have highlighted its role in enhancing metabolic stability. nih.gov For example, modifications to the morpholine ring have been explored to further enhance the metabolic stability of drugs. acs.org

The excretion profile of drugs can also be influenced by the presence of a morpholine moiety. While specific excretion data for this compound is unavailable, the general trend for many morpholine-containing drugs is that they are metabolized, often by cytochrome P450 enzymes, and the resulting metabolites are then excreted from the body. thieme-connect.de

Advanced Analytical and Spectroscopic Characterization Techniques for 2 3 Methoxyphenyl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-(3-Methoxyphenyl)morpholine in solution. By analyzing one-dimensional (1D) and two-dimensional (2D) spectra, a complete assignment of all proton and carbon signals can be achieved, confirming the compound's constitution and conformation.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The spectrum is characterized by distinct signals for the aromatic protons of the methoxyphenyl group and the aliphatic protons of the morpholine (B109124) ring. The chemical shifts (δ) are influenced by the electronic effects of the neighboring atoms, particularly the oxygen and nitrogen heteroatoms and the aromatic ring.

The aromatic region typically displays complex multiplets corresponding to the four protons on the substituted benzene (B151609) ring. The morpholine ring protons appear as a set of signals in the aliphatic region of the spectrum. The proton at the C2 position, being a methine proton adjacent to both an oxygen atom and the phenyl ring, is expected to resonate at a downfield chemical shift compared to the other morpholine protons. The protons on the carbons adjacent to the nitrogen (C3 and C5) and oxygen (C6) will also show characteristic shifts. Spin-spin coupling between adjacent, non-equivalent protons provides valuable connectivity information, with typical coupling constants (J) for vicinal protons on an sp³-hybridized ring being in the range of 6-8 Hz. rsc.org

Predicted ¹H NMR Data for this compound

This table is based on established chemical shift principles and data from analogous compounds. Actual experimental values may vary.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H2 (methine) 4.4 - 4.6 dd (doublet of doublets) J ≈ 10, 3
H3, H5 (CH₂-N) 2.8 - 3.2 m (multiplet) -
H6 (CH₂-O) 3.8 - 4.1 m (multiplet) -
Aromatic H (C2', C4', C5', C6') 6.8 - 7.3 m (multiplet) -
Methoxy (B1213986) (-OCH₃) ~3.8 s (singlet) -

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule and provides information about the carbon skeleton. The spectrum will show signals for the six carbons of the aromatic ring, the four carbons of the morpholine ring, and the single carbon of the methoxy group. The chemical shifts are highly dependent on the local electronic environment. Aromatic carbons typically resonate between 110 and 160 ppm, while the aliphatic carbons of the morpholine ring appear further upfield. The carbon atom at the C2 position, bonded to both oxygen and the phenyl group, is expected to have a distinct downfield shift among the aliphatic carbons.

Predicted ¹³C NMR Data for this compound

This table is based on established chemical shift principles and data from analogous compounds. tandfonline.comresearchgate.net

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 75 - 80
C3 50 - 55
C5 45 - 50
C6 66 - 70
C1' (ipso) 140 - 145
C2' 112 - 116
C3' (ipso-OCH₃) 159 - 161
C4' 118 - 122
C5' 111 - 115
C6' 129 - 131

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. youtube.comgithub.io It would show correlations between adjacent protons within the morpholine ring (e.g., H2 with H3 protons) and adjacent protons on the aromatic ring, helping to trace the connectivity of the proton spin systems.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹J-coupling). github.iovulcanchem.com It is used to definitively assign which proton signal corresponds to which carbon signal. For example, the proton at ~4.5 ppm would show a cross-peak with the carbon at ~78 ppm, assigning them as H2 and C2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²J and ³J), which is crucial for connecting the different spin systems. github.io A key correlation in the HMBC spectrum would be the cross-peak between the methine proton (H2) of the morpholine ring and the ipso-carbon (C1') of the phenyl ring, unequivocally establishing the connection point between the two ring systems. Correlations from the methoxy protons to the C3' of the aromatic ring would also be expected.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. uni.lu For this compound (molecular formula C₁₁H₁₅NO₂), the monoisotopic mass is 193.1103 Da. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass with high precision. tandfonline.com

Under typical soft ionization techniques like Electrospray Ionization (ESI), the compound is expected to be observed as its protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 194.1176. innovareacademics.in Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed. innovareacademics.in

Predicted Mass Spectrometry Data for this compound Adducts

Data sourced from PubChemLite. innovareacademics.in

Adduct Formula Predicted m/z
[M+H]⁺ C₁₁H₁₆NO₂⁺ 194.11756
[M+Na]⁺ C₁₁H₁₅NNaO₂⁺ 216.09950

Electron Impact (EI) ionization would lead to more extensive fragmentation. The fragmentation pattern provides a fingerprint that helps in structural confirmation. Key fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: The bonds adjacent to the nitrogen atom are prone to cleavage. This could result in the loss of the C₂H₄O fragment or the cleavage of the C2-C(phenyl) bond.

Morpholine Ring Cleavage: Fragmentation of the morpholine ring itself can lead to characteristic ions, such as a morpholine-methylene cation (m/z=100) if rearrangement occurs. iucr.org

Loss of Methoxy Group: Cleavage of the methyl group (-CH₃) or the entire methoxy group (-OCH₃) from the aromatic ring is a common fragmentation pathway for methoxy-substituted aromatic compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. researchgate.net The IR spectrum of this compound would confirm the presence of its key structural features.

Characteristic IR Absorption Bands for this compound

This table is based on established group frequency data. ljmu.ac.uk

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3100 - 3000 C-H Stretch Aromatic (sp² C-H) Medium-Weak
3000 - 2850 C-H Stretch Aliphatic (sp³ C-H) Medium-Strong
~1600, ~1475 C=C Stretch Aromatic Ring Medium-Strong
1250 - 1200 C-O-C Stretch Aryl-Alkyl Ether (Asymmetric) Strong
1120 - 1020 C-O-C Stretch Aliphatic Ether (Symmetric) Strong
1335 - 1250 C-N Stretch Aromatic Amine (if N-aryl) Strong
1250 - 1020 C-N Stretch Aliphatic Amine Medium-Weak

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from any impurities, such as starting materials, byproducts, or isomers, thereby assessing its purity and enabling its quantification. libretexts.org

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used to monitor the progress of a reaction and to get a preliminary indication of a sample's purity. A spot of the compound on a silica (B1680970) gel plate is developed with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane), and the position of the resulting spot (Rf value) is observed.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for the separation, quantification, and purification of non-volatile compounds. sielc.com A common method for a compound like this compound would be reverse-phase HPLC. nuph.edu.ua In this setup, a nonpolar stationary phase (e.g., a C18 column) is used with a polar mobile phase, typically a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid modifier like formic acid to ensure good peak shape. nuph.edu.uanih.gov Detection is commonly performed using a UV detector, as the phenyl group is a strong chromophore.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification. The sample is vaporized and passed through a capillary column, and components are separated based on their boiling points and interactions with the stationary phase. The mass spectrometer then provides mass and fragmentation data for each separated component, confirming its identity and purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and analyzing components within a mixture. b-ac.co.uk The process involves introducing a sample into a mobile phase that flows through a column packed with a stationary phase. b-ac.co.uk The separation is based on the differential interactions of the analyte with the stationary and mobile phases, resulting in a characteristic retention time for identification. b-ac.co.uk

For compounds like this compound, which contain a polar morpholine ring and a less polar methoxyphenyl group, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol. cellulosechemtechnol.ro

Detection can be challenging as the morpholine moiety itself does not possess a strong chromophore for UV detection. helixchrom.comresearchgate.net However, the methoxyphenyl group allows for detection using UV or Photodiode Array (PDA) detectors. b-ac.co.uk For enhanced sensitivity and selectivity, especially in complex matrices, HPLC coupled with a mass spectrometry (MS) detector (LC-MS) is often the method of choice. researchgate.net Pre-column derivatization, a process of chemically modifying the analyte to improve its detectability, can also be employed to attach a UV-absorbing or fluorescent tag. researchgate.netmdpi.com

Detailed research on the specific HPLC analysis of this compound is not extensively published, but methods developed for analogous compounds, such as arylcyclohexylamines, provide a strong basis for method development. researchgate.net A qualitative and quantitative method using HPLC with electrospray tandem mass spectrometry (HPLC-MS/MS) and UV detection has been successfully developed for related substances. researchgate.net

Table 1: Representative HPLC Parameters for Analysis of Methoxyphenyl-Containing Morpholine Analogs

ParameterDescriptionSource
Chromatography System High-Performance Liquid Chromatography (HPLC) b-ac.co.uk
Stationary Phase (Column) Reversed-Phase C18 (octadecylsilyl), e.g., 250 mm x 4.6 mm, 5 µm particle size cellulosechemtechnol.ro
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile/methanol). cellulosechemtechnol.rohelixchrom.com
Flow Rate Typically 0.5 - 1.5 mL/min. scirp.org
Detector Photodiode Array (PDA) or UV-Vis Detector; Mass Spectrometer (MS) for LC-MS applications. researchgate.netb-ac.co.uk
Injection Volume 5 - 20 µL. cellulosechemtechnol.roscirp.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a sample. etamu.edu The GC separates volatile components based on their boiling points and interaction with the stationary phase, while the MS breaks down the eluted components into ionized fragments and sorts them based on their mass-to-charge ratio, creating a unique mass spectrum for each component. etamu.edu

Direct analysis of this compound by GC-MS can be challenging due to the polarity of the morpholine nitrogen, which can lead to poor peak shape and thermal degradation. emerypharma.com Therefore, chemical derivatization is often employed to make the analyte more volatile and thermally stable. jfda-online.comalwsci.com A common method is silylation, where a reagent like bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen on the morpholine's amine group with a trimethylsilyl (B98337) (TMS) group, increasing its volatility.

Studies on closely related analogues, such as 3-MeO-PCMo, have utilized GC-MS for their characterization. nih.govresearchgate.net These studies demonstrate the capability of GC-MS to differentiate between positional isomers (e.g., 2-MeO, 3-MeO, and 4-MeO), which often exhibit subtle differences in their retention times and mass spectra. nih.gov The mass spectrometer, typically using electron ionization (EI), produces a fragmentation pattern that serves as a molecular fingerprint, allowing for structural confirmation and identification by comparison to spectral libraries. etamu.edu For instance, a degradant of a related compound, 3-MeO-PCMo, was identified using GC-ion trap EI-MS with a retention time of 7.57 minutes under specific conditions. ljmu.ac.uk

Table 2: GC-MS Parameters Used in the Analysis of a Related Arylcyclohexylmorpholine

ParameterDescriptionSource
Chromatography System Gas Chromatograph coupled to an Ion Trap Mass Spectrometer. ljmu.ac.uk
Injector Split mode (e.g., 1:50) at an elevated temperature (e.g., 275°C). researchgate.net
Column Capillary column (e.g., 30 m × 0.25 mm, 0.25 µm film thickness). researchgate.net
Carrier Gas Inert gas, typically Helium. etamu.edu
Oven Temperature Program A programmed temperature ramp is used to ensure separation, e.g., starting at a lower temperature and increasing to a final temperature of ~300°C. researchgate.net
Ionization Mode Electron Ionization (EI) or Chemical Ionization (CI). ljmu.ac.uk
Mass Analyzer Ion Trap or Quadrupole. etamu.eduljmu.ac.uk
Derivatization May be required to improve volatility (e.g., silylation with BSTFA). emerypharma.com

Computational Chemistry and Molecular Modeling Studies of 2 3 Methoxyphenyl Morpholine

Molecular Docking Studies for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in identifying potential biological targets and estimating the strength of the interaction, often expressed as a docking score.

While specific molecular docking studies for 2-(3-Methoxyphenyl)morpholine are not extensively detailed in published literature, research on structurally related compounds offers valuable clues for target identification. For instance, the close analogue 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) has been shown to be a high-affinity ligand for the PCP-site of the glutamate (B1630785) N-methyl-D-aspartate (NMDA) receptor. researchgate.netacs.org This suggests that the NMDA receptor is a plausible primary target for this compound as well.

Docking studies on other morpholine-containing derivatives against various receptors further illustrate the utility of this approach. In such studies, the ligand is computationally placed into the active site of the target protein, and its binding affinity is calculated. These studies are crucial for understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net For example, docking of morpholine-derived thiazoles against carbonic anhydrase II revealed docking scores ranging from -3.426 to -6.102 kcal/mol, indicating varying binding affinities. rsc.org

Table 1: Representative Data from Molecular Docking Studies of Morpholine (B109124) Derivatives This table is illustrative of typical data generated in molecular docking studies.

Compound Class Target Protein PDB ID Docking Score (kcal/mol) Interacting Residues
Morpholine-Triazoles Estrogen Receptor α 3ERT -9.4 Glu353, Arg394, Met343, Leu346

This data is based on studies of other morpholine analogues and serves to illustrate the type of results obtained from docking studies. researchgate.netrsc.org

Molecular Dynamics Simulations for Ligand-Target Stability and Conformational Analysis

Following molecular docking, molecular dynamics (MD) simulations are frequently employed to assess the stability of the predicted ligand-receptor complex over time. rsc.org MD simulations provide a dynamic view of the molecular system, allowing researchers to observe conformational changes and validate the interactions predicted by docking. nih.gov

An MD simulation tracks the movement of every atom in the complex over a set period, typically nanoseconds. A key metric derived from these simulations is the Root Mean Square Deviation (RMSD). nih.gov A stable and low RMSD value for the protein backbone and the ligand throughout the simulation suggests that the complex is stable and the docking prediction is reliable. nih.gov Furthermore, MD simulations can elucidate the role of water molecules in mediating interactions and provide a more accurate picture of the binding energetics. rsc.org

For this compound, an MD simulation of its complex with a potential target like the NMDA receptor would be a critical step to confirm the stability of its binding mode and analyze its conformational behavior within the active site. nih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. bamu.ac.in These methods provide detailed information about a molecule's electronic structure, which governs its reactivity and intermolecular interactions. scirp.org

Key parameters derived from DFT calculations include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and stability of the molecule. A large gap suggests high stability and low reactivity. bohrium.com

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with biological receptors. epstem.net

Mulliken Atomic Charges: These calculations assign a partial charge to each atom in the molecule, helping to identify atoms likely to participate in electrostatic interactions or hydrogen bonding. bamu.ac.in

By applying DFT methods to this compound, researchers can gain a fundamental understanding of its electronic characteristics, which underpins its interaction with biological targets. researchgate.net

Pharmacophore Modeling and Virtual Screening for Novel Analogues

Pharmacophore modeling is a powerful ligand-based drug design strategy. It involves identifying the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. nih.gov

A pharmacophore model for this compound could be developed based on its structure and a set of other known active compounds targeting the same receptor. acs.org Once validated, this model can be used as a 3D query to perform a virtual screen of large chemical databases. nih.govacs.org This process rapidly identifies novel compounds that match the pharmacophore model and are therefore likely to possess the desired biological activity. nih.gov This approach is highly effective for discovering new chemical scaffolds and optimizing lead compounds by suggesting modifications that better fit the pharmacophore requirements. mdpi.com

Emerging Research Avenues and Therapeutic Potential of 2 3 Methoxyphenyl Morpholine

Rational Drug Design Approaches Incorporating the Morpholine (B109124) Scaffold

The morpholine scaffold is frequently employed in rational drug design to enhance the therapeutic potential of molecules. ontosight.ai Its advantageous properties, such as improving the pharmacokinetic profile and providing a desirable balance of lipophilicity and hydrophilicity, make it a valuable component in the design of new drugs. nih.govacs.org In the context of central nervous system (CNS) drug discovery, the morpholine ring is particularly useful for its ability to improve solubility and permeability across the blood-brain barrier. nih.gov

Computer-aided drug design (CADD) techniques, including quantitative structure-activity relationship (QSAR) modeling, virtual screening, and molecular docking, are instrumental in the rational design of morpholine-containing compounds. core.ac.uk These computational methods help in identifying and optimizing lead compounds by predicting their interaction with biological targets. core.ac.ukmdpi.com The morpholine moiety can act as a scaffold to correctly orient the interacting parts of a molecule, serve as an interacting element itself, or modulate the pharmacokinetic and pharmacodynamic (PK/PD) properties of a compound. acs.org

For instance, in the design of kinase inhibitors, which are crucial in oncology research, the morpholine scaffold is a key pharmacophoric feature. nih.gov The nitrogen atom of the morpholine ring can form important hydrogen bonds with the hinge region of the kinase, a common interaction for many kinase inhibitors.

Future Directions in Therapeutic Applications

The unique structural features of 2-(3-Methoxyphenyl)morpholine and its derivatives make them promising candidates for a range of therapeutic applications, from neurodegenerative disorders to oncology and pain management.

The morpholine scaffold is a key component in the development of drugs targeting neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov Its presence in a molecule can enhance blood-brain barrier permeability, a critical factor for CNS-active drugs. nih.gov

In the context of Alzheimer's disease , research has focused on morpholine derivatives that can modulate the enzymes and receptors involved in the disease's pathology. nih.gov For example, morpholine-containing compounds have been investigated as inhibitors of β-secretase (BACE-1) and γ-secretase, enzymes involved in the production of amyloid-β (Aβ) peptides. acs.org A specific derivative, 4-(5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine, has been identified as a potential agent for diseases associated with LRRK2, including Alzheimer's. molaid.com Another study highlights the role of a compound containing a 2-(2-amino-3-methoxyphenyl)-4H-1-benzopyran-4-one moiety, known as phenserine, in reducing β-amyloid precursor protein (βAPP) levels. nih.gov

For Parkinson's disease , the same LRRK2-associated compound, 4-(5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine, also shows potential. molaid.com Additionally, a study on the neuroprotective effects of icariin (B1674258) in a mouse model of Parkinson's disease lists 2-(2-amino-3-methoxyphenyl)-4H-1-benzopyran-4-one as a related substance of interest. nih.gov

The this compound moiety is a key structural component in several compounds investigated for their anticancer properties. The morpholine ring, in general, is a feature of many PI3K inhibitors, a class of anticancer agents. acs.org

Specific derivatives of this compound have shown promising results in preclinical studies. For instance, 2-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide has demonstrated significant cytotoxic effects against various cancer cell lines. Related benzamide (B126) compounds have shown potent cytotoxicity against Molt-3 leukemia cells with IC50 values under 6.5 μM and have been reported to induce S-phase arrest in cancer cells.

Another area of investigation involves N-(3-Methoxyphenyl)thiomorpholine-2-carboxamide 1,1-dioxide hybrids . In a study, these compounds, which incorporate the N-(3-methoxyphenyl) group, were synthesized and evaluated for their in vitro anticancer activity against human cancer cell lines including MCF-7 (breast), Hela (cervical), and A-549 (lung). researchgate.net Derivatives with 2-hydroxy, 2-methoxy, and 3-methoxy phenyl substitutions showed potential antiproliferative activity. researchgate.net

Furthermore, 2-(3-Methoxyphenyl)-4-morpholino-5,6,7,8-tetrahydrobenzo molaid.comsmolecule.comthieno[2,3-d]-pyrimidine was synthesized and evaluated as a PI3K inhibitor, showing good cytotoxic activities against breast cancer cell lines, particularly T-47D. nih.gov

Morpholine derivatives have been explored for their potential in treating pain and mood disorders due to their structural similarity to endogenous neurotransmitters, which allows them to interact with various receptors in the central nervous system. nih.gov

In the context of pain and mood disorders, a related compound, 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) , has been identified as a dissociative substance, suggesting potential activity on neurological pathways relevant to mood and perception. acs.org While not directly this compound, this indicates that the 3-methoxyphenyl (B12655295) moiety combined with a morpholine ring can lead to CNS activity.

The broader class of morpholine-containing compounds has been investigated for the management of mental depression. For example, morpholine-based chalcones have been studied as reversible monoamine oxidase-A (MAO-A) inhibitors, a target for antidepressant drugs. nih.gov The antidepressant moclobemide (B1677376) also contains a morpholine ring. researchgate.net Ketamine, an anesthetic with antidepressant and analgesic properties, while not a morpholine derivative itself, is an example of a compound targeting similar neurological pathways. frontiersin.org

Synergistic Effects with Other Pharmacophores

The combination of the this compound scaffold with other pharmacophores is a promising strategy to enhance therapeutic efficacy and create multifunctional molecules. This approach, known as pharmacophore hybridization, aims to develop compounds that can interact with multiple biological targets, potentially leading to synergistic effects and improved treatment outcomes.

One example of this is the synthesis of N-(3-Methoxyphenyl)thiomorpholine-2-carboxamide 1,1-dioxide derived 1,4-disubstituted 1,2,3-triazole hybrids . researchgate.net In this case, the N-(3-methoxyphenyl)thiomorpholine core is combined with a triazole moiety, a pharmacophore known for a wide range of biological activities. These hybrid compounds have shown potential as antiproliferative agents. researchgate.net

Another approach involves creating hybrid molecules that combine the morpholine scaffold with other heterocyclic systems known for their biological activity. For instance, the hybridization of a morpholine ring with a chalcone (B49325) structure has been explored for the development of MAO inhibitors. nih.gov This strategy leverages the favorable properties of the morpholine ring, such as improved brain permeability, with the biological activity of the chalcone core. nih.gov

Challenges and Opportunities in the Development of Morpholine-Based Therapeutics

Despite the therapeutic potential of this compound and its derivatives, there are challenges that need to be addressed in their development as therapeutic agents. One of the main challenges is the potential for toxicity associated with some morpholine-containing compounds. ontosight.ai Therefore, a thorough evaluation of the safety profile of any new derivative is crucial.

The synthesis of complex morpholine-containing molecules can also be a challenge. ontosight.ai As the demand for more potent and selective drugs increases, the development of efficient and sustainable synthetic methods is essential.

However, these challenges also present opportunities for further research and innovation. The exploration of new applications for morpholine-based compounds is an active area of investigation. For instance, the development of morpholine-based prodrugs to improve solubility and bioavailability is a promising direction. ontosight.ai Additionally, the use of the morpholine scaffold in the design of targeted drug delivery systems holds significant potential.

The versatility of the morpholine ring allows for extensive structural modifications to optimize activity, selectivity, and pharmacokinetic properties. The continued application of rational drug design principles and the exploration of novel synergistic combinations will likely lead to the development of new and effective therapeutics based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-(3-Methoxyphenyl)morpholine and ensuring high purity?

  • Answer : Synthesis typically involves cyclohexane ring formation followed by morpholine functionalization. For example, analogs like 3-MeO-PCMo (4-[1-(3-methoxyphenyl)cyclohexyl]morpholine) are synthesized via nucleophilic substitution or reductive amination . Purification steps include column chromatography (silica gel, methanol/dichloromethane gradients) and recrystallization. Purity (>95%) is validated using HPLC with UV detection (λ = 254 nm) and mass spectrometry (MS) .

Q. Which analytical techniques are critical for structural characterization of this compound derivatives?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions on the morpholine and aryl rings. For instance, ¹H NMR of 3-MeO-PCMo shows distinct signals for the methoxy group (δ 3.72 ppm) and cyclohexyl protons (δ 1.4–2.1 ppm) . High-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) further validate molecular weight (e.g., C₁₇H₂₅NO₂, exact mass 287.1885) and functional groups (C-O-C stretch at 1240 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound analogs?

  • Answer : SAR analysis involves systematic modification of substituents. For example, replacing the methoxy group with halogen atoms (e.g., fluoro) or altering the cyclohexyl ring’s steric bulk can modulate receptor affinity. In vivo pharmacokinetic studies on analogs like 4-[(E)-2-(3-methoxyphenyl)ethenyl]phenol demonstrate improved bioavailability when lipophilicity (logP) is optimized to 2.5–3.5 . Computational docking (e.g., AutoDock Vina) predicts binding interactions with targets like sigma-1 receptors .

Q. What experimental strategies are effective for assessing pharmacokinetic properties of this compound derivatives?

  • Answer : In vivo studies in rodent models evaluate absorption, distribution, metabolism, and excretion (ADME). Radiolabeled analogs (e.g., [¹¹C]-labeled morpholine derivatives) enable positron emission tomography (PET) imaging to track brain penetration and clearance rates . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies plasma concentrations, while microsomal stability assays (e.g., liver microsomes) predict metabolic liabilities .

Q. How can impurity profiling be conducted for this compound during pharmaceutical development?

  • Answer : Impurities are identified using ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight (Q-TOF) MS. For example, tramadol-related impurities like 1-(3-Methoxyphenyl)-2-(dimethylaminomethyl)cyclohexanol are resolved using a C18 column (gradient: 0.1% formic acid in acetonitrile/water) . Stability studies under ICH guidelines (40°C/75% RH for 6 months) assess degradation products .

Q. What computational approaches are used to predict the neuropharmacological activity of this compound derivatives?

  • Answer : Molecular dynamics simulations (e.g., GROMACS) model interactions with ion channels (e.g., NMDA receptors). Quantitative structure-property relationship (QSPR) models correlate descriptors like polar surface area (<60 Ų) with blood-brain barrier permeability. Density functional theory (DFT) calculations predict metabolic oxidation sites (e.g., cyclohexane ring hydroxylation) .

Q. How can this compound be detected in complex biological matrices?

  • Answer : Solid-phase extraction (SPE) followed by gas chromatography-MS (GC-MS) achieves detection limits of 0.1 ng/mL in serum. For forensic analysis, NMR and FTIR are used to distinguish isomers (e.g., 3-MeO-PCMo vs. 4-MeO-PCP) based on aryl-morpholine spatial orientation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.